Biotin-Polyethylene Glycol 8-Carboxylic Acid is a compound that integrates biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol chain consisting of eight ethylene glycol units and a carboxylic acid functional group. This compound is classified under bioconjugation agents, which are utilized for linking biomolecules in various biochemical applications. The biotin moiety provides strong binding capabilities to avidin or streptavidin, while the polyethylene glycol segment enhances solubility and reduces steric hindrance, making it particularly useful in biological systems .
The synthesis of Biotin-Polyethylene Glycol 8-Carboxylic Acid typically involves several steps:
In an industrial context, these steps are scaled up while maintaining the same chemical principles, ensuring high purity and yield of the final product .
The molecular structure of Biotin-Polyethylene Glycol 8-Carboxylic Acid consists of:
The molecular formula can be represented as , reflecting its complex structure. The presence of the carboxylic acid group allows for further functionalization and conjugation with other biomolecules .
Biotin-Polyethylene Glycol 8-Carboxylic Acid primarily participates in substitution reactions where it can react with primary amines to form stable amide bonds.
Common Reagents and Conditions:
The major product formed from these reactions is a biotinylated molecule that retains the functional properties of both the biotin and the polyethylene glycol components .
The mechanism of action for Biotin-Polyethylene Glycol 8-Carboxylic Acid revolves around its ability to form stable amide bonds with primary amines on target biomolecules.
The pharmacokinetic properties are influenced by the hydrophilic nature of the polyethylene glycol chain, enhancing solubility in aqueous environments, which is crucial for biological applications .
Biotin-Polyethylene Glycol 8-Carboxylic Acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and medical fields .
Biotin-Polyethylene Glycol 8-Carboxylic Acid finds extensive applications across several scientific domains:
The functional utility of Biotin-PEG8-COOH stems from synergistic cooperation between its three structural domains. The biotin end-group engages with avidin or streptavidin proteins through one of nature's strongest non-covalent interactions (dissociation constant Kd ≈ 10−15 M), providing an essentially irreversible binding interface. This interaction serves as a universal anchoring system for pre-targeting strategies in drug delivery and molecular capture applications. The PEG8 spacer performs multiple critical functions: its eight ethylene oxide units create a 35.2 Å hydrophilic barrier that minimizes steric interference during biotin-streptavidin engagement. This spatial decoupling is particularly crucial when conjugating bulky biomolecules like antibodies or nanoparticle carriers, where unhindered binding pocket accessibility determines functional efficiency. Additionally, the PEG spacer dramatically enhances aqueous solubility (>50 mg/mL in aqueous buffers), preventing aggregation of conjugated hydrophobic payloads and improving bioavailability [1] [5] [9].
The terminal carboxylic acid group enables directional covalent conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), forming stable amide bonds. This chemistry permits controlled functionalization of diverse substrates:
A critical mechanistic advantage emerges in targeted drug delivery systems exploiting cancer cell overexpression of biotin transporters (SMVT). While native biotin requires a free carboxylate for SMVT recognition, the PEG8 spacer in Biotin-PEG8-COOH enables receptor engagement despite carboxyl derivatization, facilitating intracellular payload internalization—a phenomenon validated through competitive uptake assays in tumor models [3]. This spacer-length-dependent bioactivity distinguishes PEG8 derivatives from shorter PEG variants.
Table 1: Influence of PEG Spacer Length on Functional Performance
Spacer Length (Ethylene Oxide Units) | Theoretical Length (Å) | Key Functional Advantages | Primary Applications |
---|---|---|---|
PEG4 (Tetraethylene glycol) | 17.6 | Moderate steric shielding | Peptide conjugation, small molecule labeling |
PEG8 (Octaethylene glycol) | 35.2 | Optimal balance of flexibility and receptor accessibility | Nanoparticle functionalization, in vivo targeting, biosensors |
PEG12 (Dodecaethylene glycol) | 52.8 | Maximum solubility enhancement | Stealth liposomes, in vivo imaging probes |
PEG24 | 105.6 | Extended circulation half-life | PEGylated therapeutics, long-acting formulations |
Data synthesized from [5] [9] [10]
The development of Biotin-PEG8-COOH reflects a decades-long evolution in protein modification chemistry, beginning with foundational PEGylation technology pioneered by Frank Davis and Abraham Abuchowski in the 1970s. Early PEG-biotin conjugates utilized polydisperse PEG chains (molecular weight averages rather than discrete lengths), which introduced significant batch-to-batch variability in biological performance. These first-generation reagents enabled basic bioconjugation but suffered from inconsistent spacing between functional groups and unpredictable pharmacokinetics due to chain length heterogeneity [2] [10].
The 1990s witnessed a paradigm shift toward heterobifunctional PEG derivatives with orthogonal terminal functionalities. This period saw the introduction of amine-reactive NHS esters combined with biotin, enabling controlled directional conjugation. However, these early heterobifunctional PEGs still employed polydisperse polymers. A critical milestone emerged in the early 2000s with advances in solid-phase organic synthesis that enabled precise, stepwise assembly of monodisperse ethylene glycol chains. This technological breakthrough allowed commercial production of defined-length PEGs like PEG8 (8 ethylene oxide units), providing researchers with previously unattainable molecular precision. Biotin-PEG8-COOH became commercially available circa 2010 as part of this monodisperse revolution, offering superior reproducibility in diagnostic and therapeutic applications [5] [10].
Concurrently, research into biotin-mediated targeting mechanisms revealed unexpected complexities. Early assumptions posited that biotin conjugates universally engaged the sodium-dependent multivitamin transporter (SMVT). However, Russell-Jones' landmark 2004 study demonstrated that PEG spacing enabled cellular uptake even when biotin's carboxylate was derivatized—contrary to established structure-activity relationship models for SMVT. This finding stimulated investigation into alternative uptake mechanisms, including passive endocytosis and non-SMVT active transport, particularly in cancer cells overexpressing biotin receptors. The 35.2 Å spacer in PEG8 derivatives proved optimal for balancing efficient cellular uptake with reduced non-specific binding, driving adoption in tumor-targeted nanomedicine [3] [6].
Recent innovations (2020s) focus on multifunctional assembly strategies exploiting Biotin-PEG8-COOH's programmable interfaces. Purushothaman et al. (2020) demonstrated its utility in constructing combination therapeutic nanoparticles, where the compound served as both a targeting ligand and solubility enhancer for ruthenium complex delivery. Similarly, surface engineering of PET meshes for circulating tumor cell capture leveraged the carboxyl-biotin tethering to achieve spatial optimization of capture ligands under flow conditions—impossible with shorter spacers [8] [9].
Table 2: Key Milestones in the Development of PEGylated Biotin Derivatives
Time Period | Technological Advance | Impact on Biotin-PEG8-COOH Development |
---|---|---|
1970s | First-generation PEGylation of proteins | Established PEG as biocompatible spacer; used polydisperse polymers |
1990s | Heterobifunctional PEGs (e.g., NHS-PEG-biotin) | Enabled directional conjugation; retained polydispersity limitations |
Early 2000s | Solid-phase synthesis of monodisperse PEGs | Made defined-length PEGs (PEG4, PEG8, PEG12) commercially feasible |
2010-2015 | Commercial monodisperse Biotin-PEGn-COOH derivatives | Introduced standardized Biotin-PEG8-COOH for research |
2015-Present | Spacer-length-dependent bioactivity studies | Validated PEG8 as optimal for biotin receptor engagement despite carboxyl derivatization |
2020s | Integration with nanocarriers and stimuli-responsive linkers | Enabled complex architectures like TPP-PEG-biotin self-assembled nanoparticles |
Data synthesized from [2] [3] [5]
The trajectory of Biotin-PEG8-COOH epitomizes the transition from empirical polymer chemistry to precision molecular design in biomedical research. Current investigations explore its integration with stimuli-responsive elements (e.g., protease-cleavable or redox-sensitive linkers) to create "smart" delivery systems that leverage both its targeting capabilities and spacer functionality. These developments highlight its enduring role as a versatile molecular bridge in increasingly sophisticated biomolecular architectures [8] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: